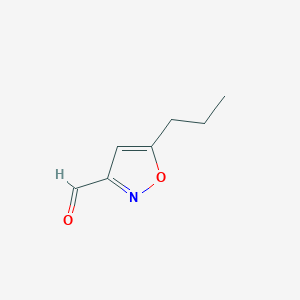

5-Propylisoxazole-3-carboxaldehyde

Description

Overview of Isoxazole (B147169) Heterocycles in Contemporary Organic Synthesis

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of significant interest in modern organic synthesis due to their wide range of applications. nih.govmdpi.combohrium.comrsc.org Their unique structural features allow for various molecular interactions, which can lead to improved physicochemical properties in larger molecules. bohrium.com This has made the isoxazole ring a popular structural motif in the design of new compounds. bohrium.comnih.gov

The versatility of isoxazoles is demonstrated by their presence in numerous natural products and their use as key building blocks in the synthesis of pharmaceuticals and agrochemicals. bohrium.commdpi.com The isoxazole nucleus is found in a variety of marketed drugs with diverse therapeutic activities. nih.gov These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgnih.gov The development of new synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the ability to create a wide array of isoxazole derivatives with enhanced bioactivity. rsc.org

The synthesis of isoxazoles can be achieved through various methods, with one of the earliest being the oximation of propargylaldehyde acetal. nih.gov More contemporary methods include the copper(I)-catalyzed reaction of in situ generated nitrile oxides and terminal acetylenes, which allows for the rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov Other notable methods involve the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to produce highly substituted isoxazoles. nih.gov

Importance of Aldehyde Functionality in Heterocyclic Building Blocks and Synthetic Intermediates

The aldehyde functional group (R−CH=O) is a cornerstone in organic chemistry, serving as a highly reactive and versatile handle for the construction of complex molecules. wikipedia.orgncert.nic.inpharmacy180.com In the context of heterocyclic chemistry, aldehydes are crucial building blocks for the synthesis of a wide range of N-, O-, and S-containing heterocycles. rsc.orgresearchgate.net Their reactivity allows for participation in numerous chemical transformations, making them valuable intermediates in multi-step syntheses. organic-synthesis.com

Aldehydes readily undergo nucleophilic addition reactions, which is a key aspect of their synthetic utility. wikipedia.orgncert.nic.in This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds. Common reactions involving aldehydes include aldol (B89426) condensations to form β-hydroxy carbonyl compounds, and reactions with organometallic reagents to produce alcohols. wikipedia.org

The introduction of an aldehyde group onto a heterocyclic ring significantly enhances its synthetic potential. nih.gov These heterocyclic aldehydes can be transformed into a variety of other functional groups, or they can participate in cyclization reactions to build more complex polycyclic systems. rsc.orgresearchgate.net For instance, they are used in multicomponent reactions like the Ugi-Smiles coupling to generate molecular diversity efficiently. nih.gov The aldehyde's ability to be both installed and transformed under mild conditions makes it an indispensable tool in the synthesis of biologically relevant compounds. pharmacy180.comresearchgate.net

Academic Research Context of 5-Propylisoxazole-3-carboxaldehyde and Related Alkyl-substituted Isoxazoles

Within the broader field of isoxazole chemistry, the study of alkyl-substituted isoxazoles, such as this compound, is driven by the need to understand how different substituents on the isoxazole ring influence the molecule's properties and reactivity. The position and nature of substituents on the isoxazole ring are known to impart different biological activities. nih.gov For example, research has shown that substitutions at the 3, 4, and 5-positions of the isoxazole moiety can be tailored to achieve specific biological effects, including analgesic, anti-inflammatory, and anticancer activities. nih.gov

The synthesis of specifically substituted isoxazoles, like those with alkyl groups, is an active area of research. For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved through environmentally benign procedures under ultrasound radiation. nih.gov The presence of an alkyl group, such as the propyl group in this compound, can influence the molecule's lipophilicity and steric profile, which in turn can affect its biological activity. mdpi.com

Academic research into compounds like this compound focuses on developing efficient synthetic routes and exploring their potential as intermediates in the synthesis of more complex molecules. The aldehyde functionality at the 3-position provides a reactive site for further chemical modifications, allowing for the creation of a library of derivatives for biological screening. digitellinc.com The study of such compounds contributes to the fundamental understanding of structure-activity relationships in isoxazole-based chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

5-propyl-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C7H9NO2/c1-2-3-7-4-6(5-9)8-10-7/h4-5H,2-3H2,1H3 |

InChI Key |

JZCCPNPPRGRWHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NO1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propylisoxazole 3 Carboxaldehyde and Analogous Structures

Direct Synthetic Routes to 5-Propylisoxazole-3-carboxaldehyde

Direct synthetic strategies aim to construct the this compound molecule through the formation of the isoxazole (B147169) ring with the propyl and carboxaldehyde groups already in place or introduced in a sequential one-pot manner.

Cyclization Reactions for Isoxazole Ring Formation

The construction of the isoxazole ring is a cornerstone of synthesizing these derivatives. Various cyclization strategies have been developed to achieve this, often relying on the reaction between a nitrogen-oxygen-containing component and a three-carbon unit. nanobioletters.com

A prevalent and classical method for isoxazole synthesis involves the condensation of hydroxylamine (B1172632) or its derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. youtube.comresearchgate.net The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. youtube.com For the synthesis of this compound, a suitable precursor would be a 1,3-dicarbonyl compound bearing a propyl group and a protected aldehyde or a group that can be readily converted to an aldehyde.

The reaction of β-diketones with hydroxylamine hydrochloride is a common approach. researchgate.net The initial reaction leads to a monoxime intermediate, which then cyclizes to a 5-hydroxy isoxazoline. researchgate.net Subsequent treatment with acid facilitates dehydration to furnish the isoxazole derivative. researchgate.net Another variation involves the Claisen-Schmidt condensation to form chalcones, which are then cyclized with hydroxylamine hydrochloride in an alkaline medium to produce isoxazoles. nih.gov

| Reactants | Reagents & Conditions | Product | Reference |

| 1,3-Diketone, Hydroxylamine hydrochloride | Pyridine, then 15% acetic acid | Isoxazole derivative | researchgate.net |

| Chalcone, Hydroxylamine hydrochloride | Ethanolic KOH, reflux | Isoxazole derivative | nih.gov |

| Aromatic ketone, Aromatic aldehyde | NaOH, then Hydroxylamine hydrochloride, Sodium acetate, ethanol, reflux | Isoxazole derivative | ajrconline.org |

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly regioselective method for the synthesis of isoxazoles. nanobioletters.comnih.govresearchgate.net This reaction, a type of 1,3-dipolar cycloaddition, allows for the direct formation of the isoxazole ring with substituents determined by the starting alkyne and the precursor to the nitrile oxide. researchgate.net For the synthesis of this compound, this would involve the reaction of pent-1-yne with a nitrile oxide bearing a formyl group or a protected equivalent.

Recent advancements have focused on developing more environmentally friendly conditions, such as using green solvents or mechanochemistry. nih.govnih.gov Ball-milling conditions have been successfully employed for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering a scalable and solvent-free synthesis of 3,5-isoxazoles. nih.gov

| Dipolarophile | Dipole Precursor | Reagents & Conditions | Product | Reference |

| Terminal Alkyne | Aldehyde | CuSO4·5H2O, Sodium ascorbate, t-BuOH:H2O | 3,5-Disubstituted isoxazole | researchgate.net |

| Terminal Alkyne | Hydroxyimidoyl chloride | Cu/Al2O3, ball-milling | 3,5-Disubstituted isoxazole | nih.gov |

| Alkyne | O-Silylated hydroxamic acid | Trifluoromethanesulfonic anhydride, NEt3 | 3,5-Disubstituted isoxazole | cardiff.ac.uk |

The reaction of primary nitro compounds with aldehydes or activated ketones provides another route to the isoxazole ring. rsc.orgrsc.org Typically, the reaction of an aldehyde with a primary nitro compound in a 2:1 molar ratio leads to the formation of isoxazole derivatives. rsc.orgrsc.org This process is believed to proceed through the formation of a β-dinitro intermediate. rsc.org

Various modifications to this method have been developed to control the regioselectivity and expand the scope of substituents on the isoxazole ring. rsc.orgrsc.org For instance, the condensation of primary nitro compounds with alkenes can yield isoxazolines, while reaction with alkynes can produce isoxazoles. nih.gov The choice of base and solvent can significantly impact the reaction outcome. researchgate.net While this method is versatile, it is more commonly applied to the synthesis of isoxazoles with different substitution patterns than that of this compound. However, the reaction of 3-oxetanone (B52913) with primary nitro compounds has been reported to yield isoxazole-4-carbaldehydes. rsc.orgrsc.org

| Nitro Compound | Carbonyl Compound | Conditions | Product | Reference |

| Primary nitro compound | Aldehyde (1:2 ratio) | Base | Isoxazole derivative | rsc.orgrsc.org |

| Primary nitro compound | 3-Oxetanone | - | Isoxazole-4-carbaldehyde | rsc.orgrsc.orgresearchgate.net |

Functional Group Interconversion for Aldehyde Introduction at the 3-Position

An alternative strategy involves the synthesis of a 5-propylisoxazole derivative with a precursor group at the 3-position, which is then converted into the desired aldehyde functionality. This approach can be advantageous if the direct introduction of the aldehyde group is challenging or incompatible with the ring-forming reaction conditions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic iminium salt then reacts with the electron-rich heterocycle to introduce a formyl group after hydrolysis. wikipedia.orgyoutube.com

For the synthesis of this compound, this would involve the treatment of 5-propylisoxazole with the Vilsmeier reagent. The success of this reaction depends on the electron density of the isoxazole ring. The presence of the electron-donating propyl group at the 5-position would likely activate the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a feasible approach for introducing the aldehyde group at the 3-position. The Vilsmeier-Haack reaction has been successfully applied to various heterocyclic systems, including pyrazoles and pyridines, to introduce a carbaldehyde group. nih.gov

| Substrate | Reagents | Product | Reference |

| Electron-rich arene/heterocycle | DMF, POCl₃, then H₂O | Formylated arene/heterocycle | organic-chemistry.orgchemistrysteps.comwikipedia.org |

| Pyridine | DMF, POCl₃, then hydrolysis | Formylated pyridine | nih.gov |

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier reagent | 3-Aryl-4-formyl pyrazole | nih.gov |

Oxidation of Primary Alcohol Precursors (e.g., Swern Oxidation)

The final step in the synthesis of this compound is typically the oxidation of its corresponding primary alcohol, (5-propylisoxazol-3-yl)methanol. The Swern oxidation is a highly effective and widely used method for this transformation due to its mild reaction conditions and high selectivity, which prevents over-oxidation to the carboxylic acid. wikipedia.orgtcichemicals.com This is particularly valuable for complex molecules with sensitive functional groups. wikipedia.orgthermofisher.com

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic agent, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA). wikipedia.orgacsgcipr.org The reaction proceeds through the formation of a key alkoxysulfonium ion intermediate. The base then facilitates an intramolecular elimination to yield the desired aldehyde, along with dimethyl sulfide (B99878) and other byproducts. wikipedia.orgacsgcipr.org

Mechanism of Swern Oxidation:

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (typically below -60 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride. wikipedia.orgacsgcipr.org

Formation of Alkoxysulfonium Ion: The primary alcohol, (5-propylisoxazol-3-yl)methanol, attacks the sulfur atom of the chloro(dimethyl)sulfonium chloride, creating the alkoxysulfonium ion intermediate. wikipedia.org

Deprotonation and Elimination: Triethylamine removes a proton from the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide which then decomposes through a five-membered ring transition state to give this compound and dimethyl sulfide. wikipedia.org

While direct synthesis of (5-propylisoxazol-3-yl)methanol is not widely documented, the synthesis of analogous compounds such as (3-p-tolyl-isoxazol-5-yl)methanol has been reported. biolmolchem.combiolmolchem.com This analogous synthesis involves the [3+2] cycloaddition of 4-methylbenzaldoxime with propargyl alcohol. biolmolchem.com A similar strategy using the appropriate starting materials would yield the necessary precursor for the Swern oxidation.

Alternative activators for DMSO have been developed to allow for less stringent temperature control, such as cyanuric chloride or trifluoroacetic anhydride, which can be used at temperatures as high as -30°C. wikipedia.orgorganic-chemistry.org

| Oxidation Method | Reagents | Typical Temperature | Key Features |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to -60 °C | Mild conditions, high yield, avoids heavy metals, wide functional group tolerance. wikipedia.orgtcichemicals.comacsgcipr.org |

| Pfitzner-Moffatt | DMSO, Carbodiimide (e.g., DCC) | Room Temperature | A related "activated DMSO" oxidation. |

| Parikh-Doering | DMSO, Sulfur Trioxide Pyridine Complex | Room Temperature | Mild conditions, suitable for sensitive substrates. wikipedia.org |

| Dess-Martin | Dess-Martin Periodinane (DMP) | Room Temperature | Uses a hypervalent iodine reagent, good for substrates prone to cleavage with other methods. thermofisher.com |

Strategies for Regioselective Introduction of the Propyl Group at the 5-Position

The core structure of this compound is the isoxazole ring, which is most commonly formed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction is crucial for ensuring the propyl group is attached at the 5-position of the isoxazole ring. nih.govorganic-chemistry.org

To achieve the desired 5-propyl substitution, the reaction would involve the cycloaddition of a nitrile oxide with 1-pentyne (B49018). The choice of reactants and conditions dictates the regiochemical outcome. The synthesis of 3,5-disubstituted isoxazoles is a well-established route, often employing metal catalysts to control regioselectivity. organic-chemistry.orgacs.org For instance, copper(I)-catalyzed cycloadditions reliably yield 3,5-disubstituted isoxazoles. organic-chemistry.org

A general and highly regioselective one-pot method involves the reaction of an aldoxime with an N-halosuccinimide to generate the hydroximinoyl halide, which then forms the nitrile oxide in situ upon treatment with a base. This nitrile oxide then reacts with a terminal alkyne. To synthesize the precursor (5-propylisoxazol-3-yl)methanol, the reaction would utilize propargyl alcohol as the alkyne component. nih.gov

Example Synthetic Pathway for a 3,5-Disubstituted Isoxazole:

Oxime Formation: An aldehyde is reacted with hydroxylamine to form the corresponding aldoxime. nih.gov

Nitrile Oxide Generation: The aldoxime is treated with an oxidizing agent or a halogenating agent (like N-chlorosuccinimide) to form a nitrile oxide in situ. nih.govcore.ac.uk

[3+2] Cycloaddition: The nitrile oxide reacts with a terminal alkyne (e.g., 1-pentyne to introduce the propyl group at C5) to form the 3,5-disubstituted isoxazole ring. nih.govnih.gov

This regioselective approach is fundamental to building the correct isoxazole scaffold before the final oxidation step to the aldehyde.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

Recent advancements in the synthesis of isoxazoles have increasingly focused on green and sustainable methods, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govorientjchem.org

Catalyst Development and Optimization in Isoxazole Synthesis

Catalysis plays a pivotal role in modern isoxazole synthesis, offering pathways that are more efficient and selective. While many methods for synthesizing 3,5-disubstituted isoxazoles rely on copper or ruthenium catalysts, there is a growing interest in developing metal-free protocols to avoid the costs, toxicity, and waste associated with these metals. rsc.org

Recent research has demonstrated the use of recyclable nanocomposite catalysts, such as Cu/Al2O3, for the synthesis of 3,5-isoxazoles. nih.govrsc.org These catalysts can be easily recovered and reused multiple times with only a slight reduction in yield, enhancing the sustainability of the process. nih.gov Furthermore, organocatalysts and even catalyst-free methods under specific conditions like ball-milling or microwave irradiation have been developed. nih.govnih.gov For example, microwave-assisted synthesis can significantly shorten reaction times and improve yields. nih.gov

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Several innovative approaches have been applied to isoxazole synthesis:

Solvent-Free Synthesis: Mechanochemistry, specifically ball-milling, has been successfully employed for the synthesis of 3,5-isoxazoles. nih.govrsc.org This technique often proceeds without any solvent, simplifying work-up and reducing waste. nih.gov

Aqueous Media: Water is an ideal green solvent, and methods have been developed to conduct the synthesis of isoxazole derivatives in aqueous systems, often with the aid of a catalyst like citric acid. orientjchem.orgolemiss.edu

Deep Eutectic Solvents (DES): DES, such as a mixture of choline (B1196258) chloride and urea, have been used as recyclable and environmentally benign reaction media for the one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk

Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly technique that can enhance reaction rates and yields in the synthesis of isoxazoles, often allowing for the use of green solvents or solvent-free conditions. nih.gov

| Green Approach | Methodology | Key Advantages | Reference(s) |

| Catalysis | Recyclable Cu/Al2O3 Nanocomposite | Reusability, high yield | nih.govrsc.org |

| Solvent-Free | Ball-Milling (Mechanochemistry) | No solvent, simplified work-up, energy efficient | nih.gov |

| Benign Solvents | Water, Deep Eutectic Solvents (DES) | Reduced environmental impact, recyclability (DES) | core.ac.ukorientjchem.org |

| Energy Input | Microwave or Ultrasonic Irradiation | Shorter reaction times, improved efficiency | nih.gov |

Efficiency and Atom Economy in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product.

Multicomponent Reactions (MCRs): The synthesis of isoxazole derivatives is often achieved through MCRs, where three or more reactants combine in a single step to form the product. nih.govorientjchem.org These reactions are inherently atom-economical as they minimize the formation of byproducts. orientjchem.org

Cycloaddition Reactions: The [3+2] cycloaddition used to form the isoxazole ring is another example of an atom-economical process, as all atoms from the nitrile oxide and the alkyne are incorporated into the heterocyclic ring.

Intramolecular Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) is a powerful, 100% atom-economic method for constructing fused isoxazole ring systems from a single precursor molecule containing both the nitrile oxide (or its precursor) and the alkyne/alkene moiety. researchgate.net

By designing synthetic routes that maximize atom economy, such as one-pot, multi-component strategies, chemists can create complex molecules like this compound with greater efficiency and less waste. core.ac.uk

Reactivity and Derivatization Studies of 5 Propylisoxazole 3 Carboxaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group in 5-propylisoxazole-3-carboxaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and protection/deprotection sequences.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols after an acidic workup. nih.govnih.govnih.gov The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. nih.gov For instance, the reaction with methylmagnesium bromide would yield 1-(5-propylisoxazol-3-yl)ethanol. The general mechanism involves the formation of an alkoxide intermediate which is subsequently protonated. youtube.com

Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis from aldehydes. researchgate.netresearchgate.netrsc.org The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that collapses to an alkene and triphenylphosphine (B44618) oxide. youtube.com The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the substituents on the ylide. researchgate.net For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would produce 3-(but-1-en-2-yl)-5-propylisoxazole.

Condensation Reactions for C=N Bond Formation (e.g., Oxime, Hydrazone, Semicarbazone Formation)

Condensation reactions of this compound with various nitrogen-based nucleophiles are common methods for derivatization, leading to the formation of stable imine derivatives. These reactions typically involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Oxime Formation: The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime, this compound oxime. researchgate.net These reactions are often catalyzed by acids or bases. nih.gov

Hydrazone Formation: Hydrazones are synthesized through the condensation of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.govnih.gov The reaction of this compound with isonicotinylhydrazide, for instance, would produce the corresponding isonicotinylhydrazone derivative. researchgate.net

Semicarbazone Formation: Semicarbazones are formed by the reaction of the aldehyde with semicarbazide (B1199961) hydrochloride. nih.govnih.govresearchgate.net These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of aldehydes. The general synthesis involves refluxing the aldehyde with semicarbazide hydrochloride in a suitable solvent like ethanol. researchgate.net

| Reactant | Product | Reaction Type |

| Hydroxylamine | This compound oxime | Condensation |

| Hydrazine | This compound hydrazone | Condensation |

| Semicarbazide | This compound semicarbazone | Condensation |

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid. youtube.com This transformation is a fundamental process in organic synthesis.

Common Oxidizing Agents: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed for this purpose. youtube.comyoutube.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes, but under more forcing conditions, can sometimes lead to the carboxylic acid. youtube.comyoutube.comyoutube.com The product of this oxidation is 5-propylisoxazole-3-carboxylic acid, a compound available from commercial suppliers. researchgate.net

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | 5-Propylisoxazole-3-carboxylic acid |

| Chromic Acid (H₂CrO₄) | 5-Propylisoxazole-3-carboxylic acid |

Reduction Reactions to Alcohols

The reduction of the aldehyde functionality affords the corresponding primary alcohol, (5-propylisoxazol-3-yl)methanol.

Hydride Reductants: Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net NaBH₄ is a milder and more selective reagent, typically used in alcoholic solvents. The reaction of this compound with NaBH₄ in methanol (B129727) would be an effective method for the synthesis of (5-propylisoxazol-3-yl)methanol.

Protection and Deprotection Strategies for the Aldehyde Functionality (e.g., Acetal Formation)

In multi-step syntheses, it is often necessary to protect the aldehyde group from undesired reactions.

Acetal Formation: A common strategy is the conversion of the aldehyde to an acetal. This is typically achieved by reacting the aldehyde with an alcohol (e.g., ethanol) in the presence of an acid catalyst. The resulting acetal, for example, 3-(diethoxymethyl)-5-propylisoxazole, is stable to basic and nucleophilic conditions. The aldehyde can be readily regenerated by treatment with aqueous acid.

Reactions of the Isoxazole (B147169) Ring System

The isoxazole ring, while generally aromatic and stable, can undergo certain reactions, including electrophilic substitution and ring-opening under specific conditions.

Electrophilic Aromatic Substitution: The isoxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, reactions such as nitration can occur, typically at the C4 position, which is the most electron-rich carbon in the isoxazole ring. The nitration of phenyl-substituted isoxazoles has been reported to occur at the 4-position of the isoxazole ring under mild conditions using nitric acid in acetic anhydride. researchgate.netresearchgate.netsemanticscholar.org

Ring-Opening Reactions: The isoxazole ring can be cleaved under certain reductive or basic conditions. For example, catalytic hydrogenation can lead to the cleavage of the N-O bond, followed by further transformations. Treatment with strong bases can also induce ring-opening, although the conditions are often harsh.

Derivatization into Fused and Spiro-Heterocyclic Systems

The aldehyde group of this compound is an excellent handle for constructing more complex molecular architectures, including fused and spiro-heterocyclic systems. nanobioletters.comnih.gov

Fused Heterocycles: Derivatives of this compound, such as those obtained from Knoevenagel or Wittig reactions, can possess functionalities suitable for intramolecular cyclization, leading to fused-ring systems. mdpi.com For example, an α,β-unsaturated ester derived from a Knoevenagel reaction could undergo a Michael addition-cyclization sequence with a suitable reagent to form a new ring fused to the isoxazole core. Intramolecular 1,3-dipolar cycloadditions of nitrile oxides generated from derivatives are also a powerful method for constructing fused isoxazoles. nih.govorganic-chemistry.org

Spiro-Heterocycles: Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in drug discovery. nih.gov this compound can serve as a precursor to spiro-heterocycles through reactions with bifunctional reagents. For instance, reaction with a 1,2-amino alcohol could lead to the formation of a spiro-oxazolidine (B91167) derivative after initial imine formation and subsequent intramolecular cyclization. Similarly, multicomponent reactions involving the aldehyde, an amino compound, and a third component can provide access to complex spiro systems in a single step. rsc.orgresearchgate.net

Coordination Chemistry of this compound Derivatives as Ligands

Derivatives of this compound can act as versatile ligands for the formation of metal coordination complexes. nih.gov The aldehyde itself can be transformed into multidentate ligands through simple condensation reactions.

A common strategy is the formation of Schiff base ligands by reacting the aldehyde with a primary amine. If the amine-containing molecule has additional donor atoms (e.g., another nitrogen, oxygen, or sulfur), the resulting Schiff base can act as a bidentate or tridentate ligand. The isoxazole ring's nitrogen atom can also participate in coordination, along with the imine nitrogen and other donor sites, allowing for the formation of stable chelate rings with a central metal ion. acs.orgrsc.org These complexes have potential applications in catalysis and materials science. For example, coordination complexes involving oxazoline-containing ligands, which share structural similarities with isoxazole derivatives, are widely used in asymmetric catalysis. acs.org

Advanced Spectroscopic and Spectrometric Elucidation of 5 Propylisoxazole 3 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon-hydrogen framework and reveal subtle details about the electronic environment of each atom.

One-dimensional (1D) NMR experiments are the foundation of structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

¹H NMR Spectroscopy of 5-Propylisoxazole-3-carboxaldehyde

The ¹H NMR spectrum is predicted to show distinct signals for each proton in the molecule. The aldehydic proton is expected to appear significantly downfield (around 9.9-10.1 ppm) as a singlet, a characteristic chemical shift for aldehydes. The single proton on the isoxazole (B147169) ring (H4) would likely resonate as a singlet around 6.5-6.8 ppm. The propyl group would present three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the isoxazole ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.95 | Singlet (s) | 1H |

| Isoxazole (H4) | 6.65 | Singlet (s) | 1H |

| Propyl (-CH₂-C₂H₄-Isoxazole) | 2.85 | Triplet (t) | 2H |

| Propyl (-CH₂-CH₂-CH₃) | 1.80 | Sextet (sxt) | 2H |

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, expected in the 180-185 ppm region. The carbons of the isoxazole ring have characteristic shifts, with C3 and C5 appearing at lower field than C4. The three carbons of the propyl chain would appear in the upfield aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, and CH carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 183.0 |

| Isoxazole (C5) | 176.0 |

| Isoxazole (C3) | 158.0 |

| Isoxazole (C4) | 103.0 |

| Propyl (-CH₂-C₂H₄-Isoxazole) | 28.0 |

| Propyl (-CH₂-CH₂-CH₃) | 21.5 |

Two-dimensional (2D) NMR experiments provide correlational data that is essential for assembling the molecular structure from the fragments identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would be crucial for confirming the connectivity of the propyl chain, showing correlations between the CH₂ at ~2.85 ppm and the CH₂ at ~1.80 ppm, and between the CH₂ at ~1.80 ppm and the CH₃ at ~1.00 ppm.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. oregonstate.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For example, it would show a cross-peak between the ¹H signal at ~6.65 ppm and the ¹³C signal at ~103.0 ppm, definitively assigning them to H4 and C4 of the isoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, revealing correlations between protons and carbons over two to three bonds. rsc.org This is key for connecting different parts of the molecule. Key predicted correlations for this compound would include:

The aldehydic proton (~9.95 ppm) correlating to the C3 carbon (~158.0 ppm).

The H4 proton (~6.65 ppm) correlating to C3, C5, and the aldehyde carbonyl carbon.

The propyl CH₂ protons (~2.85 ppm) correlating to C4 and C5 of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the aldehydic proton and the H4 proton on the isoxazole ring, confirming their spatial proximity.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information |

|---|---|---|---|

| COSY | Propyl CH₂ (~1.80 ppm) | Propyl CH₃ (~1.00 ppm) & Propyl CH₂ (~2.85 ppm) | Confirms propyl chain connectivity. |

| HSQC | Aldehyde H (~9.95 ppm) | Aldehyde C (~183.0 ppm) | Assigns C-H of the aldehyde. |

| HSQC | Isoxazole H4 (~6.65 ppm) | Isoxazole C4 (~103.0 ppm) | Assigns C4-H4 of the isoxazole ring. |

| HMBC | Aldehyde H (~9.95 ppm) | Isoxazole C3 (~158.0 ppm) | Connects aldehyde to the isoxazole ring at position 3. |

| HMBC | Propyl CH₂ (~2.85 ppm) | Isoxazole C5 (~176.0 ppm) & C4 (~103.0 ppm) | Connects propyl group to the isoxazole ring at position 5. |

Beyond the standard suite of 1D and 2D experiments, more specialized pulse sequences can be employed. For a relatively simple structure like this compound, experiments like DEPT (mentioned earlier) are invaluable for carbon signal assignment. For more complex derivatives or when working with biological samples, sequences for solvent suppression are critical. chemicalbook.com Quantitative NMR (qNMR) could be used for determining the purity of a sample without the need for an identical standard, by integrating the signal of the analyte against a certified reference material of a different structure.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₉NO₂.

Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (for example, the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed information about the molecule's structure by revealing its weakest bonds and most stable fragments.

For this compound, the protonated molecule ([M+H]⁺, m/z 140.1) would be expected to undergo several key fragmentations. These could include the loss of carbon monoxide (CO) from the aldehyde group, cleavage of the propyl side chain, and characteristic cleavage of the isoxazole ring, which is a well-documented fragmentation pathway for this heterocyclic system.

Predicted MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 140.1 | 112.1 | CO (28.0 Da) | Loss of carbon monoxide from the aldehyde. |

| 140.1 | 97.1 | C₃H₇ (43.0 Da) | Cleavage of the propyl group. |

| 140.1 | 83.0 | C₃H₅N (55.0 Da) | Retro-[3+2] cycloaddition of the isoxazole ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. nih.gov The spectra provide a unique molecular fingerprint based on the absorption or scattering of radiation, which corresponds to specific bond vibrations (stretching, bending, etc.). For this compound, the spectra are characterized by vibrations of the aldehyde group, the propyl chain, and the isoxazole ring system.

Key Vibrational Modes for this compound:

Aldehyde Group: The most prominent feature is the strong C=O stretching vibration, typically observed in the region of 1700-1720 cm⁻¹. Another key indicator for an aldehyde is the C-H stretch, which appears as one or two bands of moderate intensity between 2830 cm⁻¹ and 2695 cm⁻¹, with a characteristic band often visible around 2720 cm⁻¹. vscht.cz

Propyl Group: The aliphatic C-H stretching vibrations from the propyl group are expected in the 2850-3000 cm⁻¹ range. vscht.cz Bending vibrations for the -CH₂- and -CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹).

Isoxazole Ring: The isoxazole ring contributes several characteristic bands. The C=N stretching vibration is typically found near 1580-1610 cm⁻¹. The C=C stretching of the ring appears around 1490 cm⁻¹, and the N-O bond stretching vibration is observed in the 1400-1430 cm⁻¹ range. researchgate.netresearchgate.net Vibrational analyses of isoxazole and its derivatives have provided detailed assignments for these modes. acs.org

While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures scattered light resulting from changes in bond polarizability. nih.gov This makes Raman a complementary technique, often providing strong signals for symmetric, non-polar bonds like the C=C bond in the isoxazole ring, which may be weak in the IR spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | ~2720 and ~2820 | Medium |

| C=O Stretch | Aldehyde (-CHO) | ~1700 - 1720 | Strong |

| C-H Stretch | Propyl (-CH₂CH₃) | 2850 - 3000 | Strong |

| C=N Stretch | Isoxazole Ring | 1580 - 1610 | Medium-Strong |

| C=C Stretch | Isoxazole Ring | ~1490 | Medium |

| N-O Stretch | Isoxazole Ring | 1400 - 1430 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules containing chromophores—functional groups with valence electrons of low excitation energy—can absorb this energy, promoting an electron from a lower energy molecular orbital to a higher one. tanta.edu.eg

In this compound, the chromophore is the conjugated system composed of the isoxazole ring and the carboxaldehyde group. This extended π-system allows for specific electronic transitions. libretexts.org

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy and result in strong absorption bands. For isoxazole itself, a π → π* transition is observed at approximately 197 nm (6.3 eV). acs.org In this compound, the conjugation between the ring and the carbonyl group is expected to lower the energy gap, shifting this absorption to a longer wavelength (a bathochromic or red shift).

n → π* Transitions: These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. slideshare.net For carbonyl compounds, the n → π* transition of the C=O group is characteristically weak and appears at a longer wavelength (270-300 nm) than the π → π* transition. The isoxazole ring's heteroatoms also contribute to possible n → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent polarity. For instance, n → π* transitions often experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. tanta.edu.eg

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Conjugated Isoxazole-Aldehyde System | ~220 - 260 | High |

| n → π | Carbonyl (C=O) & Isoxazole Heteroatoms | ~270 - 320 | Low |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to calculate the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. youtube.com

For this compound, the molecular formula is C₇H₉NO₂. The theoretical elemental composition can be calculated from its molecular weight.

Molecular Formula: C₇H₉NO₂

Molar Mass: (7 × 12.011) + (9 × 1.008) + (1 × 14.007) + (2 × 15.999) = 139.154 g/mol

The theoretical percentages are derived by dividing the total mass of each element by the molar mass of the compound. Experimental results from combustion analysis are then compared to these theoretical values to confirm the compound's purity and elemental makeup. youtube.com If the experimentally determined percentages match the theoretical values, it confirms the empirical formula, which for this compound is the same as its molecular formula. This technique is often used in conjunction with mass spectrometry, which provides the precise molecular weight. nih.gov

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 84.077 | 60.43 |

| Hydrogen | H | 1.008 | 9.072 | 6.52 |

| Nitrogen | N | 14.007 | 14.007 | 10.07 |

| Oxygen | O | 15.999 | 31.998 | 22.99 |

Theoretical and Computational Investigations of 5 Propylisoxazole 3 Carboxaldehyde

Reaction Mechanism Studies

Theoretical chemistry can be used to explore the pathways of chemical reactions, providing insights into their feasibility and kinetics.

For any proposed reaction involving 5-propylisoxazole-3-carboxaldehyde, such as its synthesis or subsequent transformation, computational methods can be used to identify the transition state structures. A transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By locating the transition states and connecting them to the reactants and products through intrinsic reaction coordinate (IRC) calculations, the entire reaction pathway can be mapped out.

Intermolecular Interactions and Supramolecular Chemistry Studies

The study of intermolecular interactions is fundamental to understanding the physical properties and crystal packing of a compound, which in turn influences its behavior in a condensed phase. The molecular structure of this compound, featuring a polar isoxazole (B147169) ring, a carbonyl group, and a nonpolar propyl chain, dictates the types of non-covalent interactions it can form.

Key Interactions:

Dipole-Dipole Interactions: The isoxazole ring, with its electronegative oxygen and nitrogen atoms, possesses a significant dipole moment. wikipedia.org The aldehyde group also contributes a strong dipole. These permanent dipoles lead to electrostatic interactions that influence molecular alignment in solids and liquids.

Hydrogen Bonding: The oxygen atom of the aldehyde group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors from suitable donor molecules (e.g., water, alcohols, or amine groups in a biological receptor). While the molecule itself lacks a strong hydrogen bond donor, this acceptor capability is critical for its interaction with other chemical species.

Computational studies on related molecules, such as phenylisoxazole-carbaldehyde derivatives, utilize methods like Molecular Electrostatic Potential (MEP) analysis to predict interaction sites. researchgate.netcsic.es For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl and isoxazole oxygen atoms, indicating susceptibility to electrophilic attack or hydrogen bonding, while the regions around the hydrogen atoms would show positive potential (blue). researchgate.netcsic.es

These varied intermolecular forces drive the formation of supramolecular assemblies. The balance between the polar, directional interactions of the isoxazole-aldehyde head and the nonpolar interactions of the propyl tail could lead to specific, ordered packing arrangements in the crystal lattice.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Originating Functional Group(s) | Role in Supramolecular Assembly |

| Dipole-Dipole | Isoxazole Ring, Aldehyde (C=O) | Promotes directional alignment and packing. |

| Hydrogen Bonding (Acceptor) | Aldehyde Oxygen, Isoxazole N & O | Key for interactions with protic solvents or specific binding sites. |

| van der Waals (Dispersion) | Propyl Chain, Molecular Surface | Contributes to overall packing density and hydrophobic interactions. |

Application of Molecular Dynamics Simulations for Conformational Sampling

The biological activity and physical properties of a molecule are often governed by its three-dimensional shape or conformation. This compound possesses conformational flexibility due to the rotation around several single bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule by simulating the atomic motions over time.

For this molecule, the primary flexible regions are:

The rotation of the aldehyde group relative to the isoxazole ring (defined by the C5-C3-C-O dihedral angle).

The rotation around the C-C bonds within the n-propyl chain.

A typical conformational analysis, similar to those performed on other isoxazole derivatives, would begin with geometry optimization of the molecular structure using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netcsic.esscielo.br This process identifies local and global energy minima on the potential energy surface, corresponding to stable conformers.

MD simulations can then provide a dynamic picture of the transitions between these stable states. In a simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and the forces on each atom would be calculated iteratively. By solving Newton's equations of motion, the trajectory of the atoms over time is mapped, revealing which conformations are most populated and the energy barriers between them.

This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein or how it might pack in a crystal. For instance, studies on related compounds have determined the most stable conformers in both gas and liquid phases, revealing the influence of the environment on molecular geometry. researchgate.netcsic.es

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance for Conformational Sampling |

| O(isoxazole)-C5-C3-C(aldehyde) | Rotation of the aldehyde group relative to the ring | Determines the orientation of the polar carbonyl group. |

| C(ring)-C(propyl)-C(propyl)-C(propyl) | Rotation within the propyl chain | Governs the spatial extent and shape of the hydrophobic tail. |

Future Directions and Emerging Research Avenues in 5 Propylisoxazole 3 Carboxaldehyde Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The development of efficient and sustainable synthetic routes to 5-Propylisoxazole-3-carboxaldehyde is a primary area of future research. While classical methods for isoxazole (B147169) synthesis, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the cycloaddition of nitrile oxides with alkynes, provide a foundational approach, the focus is shifting towards more atom-economical and environmentally benign strategies. nanobioletters.comwikipedia.org

One promising avenue is the direct oxidation of the corresponding alcohol, (5-propylisoxazol-3-yl)methanol. A German patent describes a general process for the preparation of 5-formylisoxazoles by the oxidation of the corresponding 5-hydroxymethylisoxazoles. This suggests a viable pathway where the readily accessible alcohol precursor can be efficiently converted to the target aldehyde. The optimization of this oxidation reaction, exploring various catalysts and reaction conditions to maximize yield and minimize byproducts, remains an active area of investigation.

Another area of exploration involves the [3+2] cycloaddition reactions. Research into the synthesis of 3,4,5-trisubstituted isoxazoles in aqueous media via the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds highlights the move towards greener chemistry. libretexts.org Adapting such methods for the specific synthesis of this compound, potentially from a propyl-substituted β-ketoester or a related precursor, could offer a more direct and efficient route.

Furthermore, the development of one-pot synthesis methodologies is a key goal. These strategies, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. Future research will likely focus on designing novel multi-component reactions that can assemble the this compound scaffold from simple, readily available starting materials in a single, streamlined process.

Development of New Derivatization Strategies for Advanced Materials and Reagents

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, opening the door to the creation of novel derivatives with tailored properties for advanced materials and specialized reagents.

The inherent reactivity of the aldehyde group allows for its conversion into a multitude of other functional groups. For instance, condensation reactions with various amines can yield a diverse library of Schiff bases, which are known for their interesting electronic and biological properties. The synthesis of semicarbazone derivatives from phenylisoxazole-3/5-carbaldehydes has been reported, showcasing a potential derivatization pathway. researchgate.netcsic.es These derivatives could find applications as ligands in coordination chemistry or as building blocks for more complex molecular architectures.

Furthermore, the isoxazole ring itself can undergo transformations. For example, the ring opening of isoxazoles in the presence of an aromatic aldehyde can lead to the formation of other heterocyclic systems like pyrans and furans. rsc.org This ring transformation chemistry offers a powerful tool for converting this compound into a variety of other valuable heterocyclic structures. Additionally, rhodium-catalyzed ring expansion of isoxazoles can produce 4H-1,3-oxazines, further expanding the synthetic utility of the isoxazole core. nih.gov

The development of these derivatization strategies is crucial for unlocking the full potential of this compound in materials science. By carefully selecting the derivatizing agent and reaction conditions, chemists can fine-tune the electronic, optical, and physical properties of the resulting molecules, paving the way for their use in areas such as organic electronics, functional polymers, and as specialized chemical probes.

Integration of Advanced Spectroscopic and Spectrometric Techniques for Deeper Structural Elucidation

A thorough understanding of the structure and properties of this compound and its derivatives is paramount for their effective application. Future research will increasingly rely on the integration of advanced spectroscopic and spectrometric techniques to gain deeper insights into their molecular architecture and behavior.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide fundamental structural information, more sophisticated methods will be employed for a more comprehensive characterization. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives.

Mass spectrometry (MS) is another critical tool for the characterization of these compounds. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized derivatives with high accuracy. Furthermore, studying the fragmentation patterns in mass spectrometry can provide valuable information about the compound's structure and stability. libretexts.org For instance, the fragmentation of the isoxazole ring can offer clues about the relative strengths of the bonds within the heterocyclic core. nist.gov

Computational chemistry will play an increasingly synergistic role with experimental spectroscopy. researchgate.netcsic.es Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these theoretical predictions with experimental data can aid in the structural assignment and provide a deeper understanding of the electronic structure and bonding within the molecule.

The table below summarizes the key spectroscopic techniques and their anticipated applications in the study of this compound and its derivatives.

| Spectroscopic Technique | Application in this compound Research |

| 1D NMR (¹H, ¹³C) | Routine characterization, determination of basic structure and purity. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex spectra, elucidation of connectivity in derivatives. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O of the aldehyde, C=N of the isoxazole). |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Study of fragmentation pathways to understand molecular stability and structure. |

| Computational Spectroscopy (DFT) | Prediction of spectroscopic parameters to aid in experimental data interpretation. |

Leveraging Artificial Intelligence and Machine Learning for Structure Prediction and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical research, and the study of this compound is no exception. These powerful computational tools can be leveraged for both the prediction of molecular properties and the strategic planning of synthetic routes.

Machine learning models can also be trained to optimize reaction conditions. For example, an ML algorithm could be used to predict the optimal catalyst, solvent, temperature, and reaction time for the oxidation of (5-propylisoxazol-3-yl)methanol to the aldehyde, maximizing the yield and minimizing the formation of impurities. researchgate.net This data-driven approach to reaction optimization can save significant time and resources compared to traditional trial-and-error methods.

Furthermore, AI and ML can be utilized for the de novo design of novel this compound derivatives with specific desired properties. By learning the relationship between molecular structure and activity from existing data, generative models can propose new molecules that are predicted to have enhanced performance in a particular application, such as advanced materials or as specific reagents.

The table below outlines potential applications of AI and ML in the future research of this compound.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes to the target molecule and its derivatives. | Accelerates the discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models predict optimal reaction conditions to maximize yield and selectivity. | Reduces experimental effort and cost, leading to more sustainable chemical processes. |

| Property Prediction | ML models predict the physicochemical and biological properties of new derivatives. | Enables rapid screening of virtual compound libraries to identify promising candidates. |

| De Novo Design | Generative models propose novel molecular structures with desired properties. | Facilitates the discovery of innovative materials and reagents based on the this compound scaffold. |

Q & A

Q. What are the recommended synthetic routes for 5-propylisoxazole-3-carboxaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

- Core Synthesis : Start with a Claisen-Schmidt condensation or cyclocondensation of propyl-substituted precursors with aldehydes. Isoxazole ring formation can be achieved via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, followed by functionalization at the 3-position .

- Optimization : Use catalytic systems (e.g., Pd-mediated cross-coupling for propyl group introduction) and monitor reaction kinetics via HPLC. Adjust solvent polarity (e.g., DMF for high dielectric constant) to stabilize intermediates. Purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers validate the structural integrity of this compound derivatives?

Methodological Answer:

- Spectroscopic Confirmation :

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry and stereoelectronic effects .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for isoxazole derivatives be resolved?

Methodological Answer:

- Data Triangulation :

- Replicate assays under standardized conditions (e.g., IC50 measurements in enzyme inhibition studies). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

- Apply multivariate analysis to isolate variables (e.g., solvent effects, substituent electronic profiles) contributing to discrepancies .

- Mechanistic Studies : Use DFT/MD simulations to model ligand-receptor interactions and identify steric/electronic mismatches in active sites .

Q. What experimental strategies address the instability of this compound under basic conditions?

Methodological Answer:

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., aldol adducts from aldehyde dimerization).

- Stabilization Techniques :

Q. How can computational methods enhance the design of this compound-based inhibitors?

Methodological Answer:

- In Silico Workflow :

- Docking : Screen against target proteins (e.g., COX-2, kinases) using AutoDock Vina. Prioritize poses with strong H-bonding to the aldehyde group.

- QSAR : Develop models correlating substituent effects (e.g., propyl chain length) with bioactivity. Validate with leave-one-out cross-validation .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What interdisciplinary approaches reconcile structural and functional data for isoxazole derivatives in drug discovery?

Methodological Answer:

- Hybrid Methods :

- Combine cryo-EM (for target-ligand complex visualization) with metabolomics (e.g., LC-MS profiling of cellular responses).

- Apply machine learning to integrate structural descriptors (e.g., topological polar surface area) with phenotypic screening data .

Contradiction Analysis Framework

- Root Cause Identification : Use Ishikawa diagrams to trace contradictions (e.g., conflicting solubility data) to variables like solvent choice or measurement protocols .

- Consensus Building : Organize collaborative validation rounds with independent labs, sharing raw datasets (e.g., NMR spectra, crystallographic CIF files) via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.